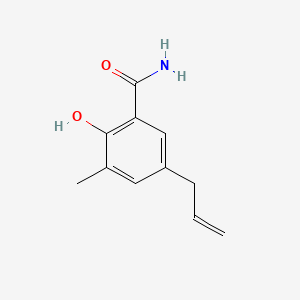

Salicylamide, 5-allyl-3-methyl-

Description

Context within the Salicylamide (B354443) Chemical Family and Derivatives

Salicylamide, 5-allyl-3-methyl- is a derivative of salicylamide, a non-prescription drug known for its analgesic and antipyretic properties. The core structure of salicylamide consists of a benzene (B151609) ring with a hydroxyl and an amide group in ortho positions. The therapeutic potential and diverse applications of salicylamides have led to the synthesis and investigation of a vast number of derivatives. nih.gov

The chemical character of Salicylamide, 5-allyl-3-methyl- is defined by the substituents on the benzene ring: an allyl group at position 5 and a methyl group at position 3. These modifications to the parent salicylamide structure are expected to influence its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity. The broader family of salicylamide derivatives includes well-known compounds like niclosamide (B1684120) and nitazoxanide (B1678950), which have demonstrated a wide range of biological effects, including antiviral activities against various RNA and DNA viruses. nih.gov

Overview of Research Significance and Potential Academic Applications

While direct research on Salicylamide, 5-allyl-3-methyl- is not abundant in publicly available literature, its structural motifs suggest several areas of potential academic interest. The salicylamide core is a known pharmacophore, and the introduction of allyl and methyl groups could lead to novel biological activities. For instance, substituted salicylamides have been investigated for their anti-inflammatory, analgesic, and even anti-cancer properties.

The allyl group, in particular, is a reactive moiety that can participate in various chemical reactions, making Salicylamide, 5-allyl-3-methyl- a potentially useful intermediate in the synthesis of more complex molecules. The presence of both a hydroxyl and an amide group also offers sites for further chemical modification, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Historical Perspectives on Substituted Salicylamides in Chemical Synthesis and Preliminary Biological Evaluation

Historically, research into substituted salicylamides has been driven by the desire to discover new therapeutic agents with improved efficacy and safety profiles compared to existing drugs. The synthesis of salicylamide derivatives has been a subject of interest for many decades, with various methods being developed to introduce different functional groups onto the salicylamide scaffold.

Early studies often focused on modifying the salicylamide structure to enhance its analgesic and anti-inflammatory effects. Over time, the scope of research has expanded significantly, with modern studies exploring the potential of these derivatives in a much wider range of therapeutic areas. For example, recent research has highlighted the broad-spectrum antiviral activity of certain salicylamide derivatives, a discovery that has gained considerable attention in the scientific community. nih.gov The synthesis of these derivatives often involves acylation reactions, and the subsequent biological evaluation of these new compounds has been a key driver of research in this field.

Structure

3D Structure

Properties

CAS No. |

91132-89-7 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

2-hydroxy-3-methyl-5-prop-2-enylbenzamide |

InChI |

InChI=1S/C11H13NO2/c1-3-4-8-5-7(2)10(13)9(6-8)11(12)14/h3,5-6,13H,1,4H2,2H3,(H2,12,14) |

InChI Key |

FBCHRHSOUORTSB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C(=O)N)CC=C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity of Salicylamide, 5 Allyl 3 Methyl

Classical and Modern Synthetic Approaches

The construction of Salicylamide (B354443), 5-allyl-3-methyl- involves the introduction of both an allyl and a methyl group onto the salicylamide core. These transformations can be achieved through various classical and modern synthetic strategies.

The introduction of an allyl group at the C5 position of the salicylamide ring, which is para to the hydroxyl group, can be accomplished through electrophilic aromatic substitution reactions. A common method is the Friedel-Crafts allylation.

Another versatile method is the O-allylation of the phenolic hydroxyl group to form an allyl ether, followed by a Claisen rearrangement. This thermal or acid-catalyzed rearrangement typically leads to the ortho-allylated product. However, if the ortho positions are blocked, the allyl group can migrate to the para position. In the case of 3-methyl-salicylamide, the C3 position is already substituted, potentially favoring the migration of the allyl group to the C5 position.

| Allylation Strategy | Reagents and Conditions | Description |

| Friedel-Crafts Allylation | Allyl halide (e.g., allyl bromide), Lewis acid catalyst (e.g., AlCl₃) | Direct electrophilic substitution of an allyl group onto the aromatic ring. The hydroxyl group is a strong activating group, directing the substitution to the ortho and para positions. |

| O-Allylation followed by Claisen Rearrangement | 1. Allyl halide, base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone). 2. Heat. | Two-step process involving the formation of an allyl ether and its subsequent thermal rearrangement to introduce the allyl group onto the ring, typically at the ortho position, but para migration is possible. |

The introduction of a methyl group at the C3 position of the salicylamide ring can be achieved through methods such as the Friedel-Crafts alkylation. This reaction involves the use of a methyl halide, such as methyl chloride or methyl iodide, in the presence of a Lewis acid catalyst. The directing effects of the hydroxyl and amide groups would influence the position of methylation.

Alternatively, for a more controlled introduction, a multi-step sequence involving formylation followed by reduction could be employed, although this is a less direct approach.

| Methylation Strategy | Reagents and Conditions | Description |

| Friedel-Crafts Alkylation | Methyl halide (e.g., CH₃I), Lewis acid catalyst (e.g., AlCl₃) | Direct electrophilic substitution of a methyl group onto the aromatic ring. |

It is important to note that the order of these reactions—allylation and methylation—would be a critical consideration in a synthetic plan to minimize the formation of undesired isomers.

Modern synthetic chemistry increasingly focuses on the development of one-pot syntheses, which improve efficiency and reduce waste by performing multiple reaction steps in a single reaction vessel. For salicylamide derivatives, one-pot procedures have been developed that could be conceptually applied to the synthesis of 5-allyl-3-methyl-salicylamide. For instance, a patent describes a method for synthesizing salicylamide itself from urea, ammonium (B1175870) dihydrogen carbonate, potassium dihydrogen phosphate, and phenol (B47542) in acetic acid. google.com Conceptually, starting with 3-allyl-5-methylphenol could potentially yield the target molecule in a streamlined fashion.

Another approach involves the amidation of a C₄ or higher alkyl ester of the corresponding salicylic (B10762653) acid derivative. google.com This method is reported to be fast and high-yielding. google.com

Ultrasound irradiation has emerged as a green and efficient technique in organic synthesis. Studies have shown that ultrasound can assist in the one-pot synthesis of salicylamide arylpiperazines, leading to the selective formation of new ligands. researchgate.netconsensus.app This methodology offers advantages such as shorter reaction times and milder conditions. rsc.org The application of ultrasound could potentially facilitate the allylation and methylation steps or the final amidation in the synthesis of 5-allyl-3-methyl-salicylamide. Research on other heterocyclic compounds has also demonstrated the utility of ultrasound in promoting efficient synthesis. elsevierpure.com

Chemical Reactivity and Transformation Pathways

The chemical reactivity of Salicylamide, 5-allyl-3-methyl- is dictated by its functional groups: the phenolic hydroxyl, the amide, the allyl group, and the aromatic ring.

The nitrogen atom of the amide group in salicylamide derivatives can participate in nucleophilic substitution reactions. However, the lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, reducing its nucleophilicity. To facilitate reactions at the amide nitrogen, it may first need to be deprotonated with a strong base to form a more nucleophilic amide anion.

Alternatively, the amide can be activated by reaction with agents like acyl halides or sulfonyl halides. google.com This would form an intermediate that is more susceptible to nucleophilic attack. The activated salicylamide can then be alkylated at the nitrogen atom. google.com While the iodination of salicylamide primarily occurs on the aromatic ring through electrophilic substitution, understanding the reactivity of the amide group is crucial for synthesizing various derivatives. brainly.comslideshare.netechemi.comquizlet.comchegg.com

| Reaction Type | Reagents and Conditions | Description |

| N-Alkylation | 1. Strong base (e.g., NaH). 2. Alkyl halide (e.g., R-X). | Deprotonation of the amide nitrogen followed by reaction with an electrophile to form an N-substituted salicylamide. |

| N-Acylation/N-Sulfonylation (Activation) | Acyl halide or sulfonyl halide, base (e.g., pyridine). | The amide nitrogen attacks the electrophilic acyl or sulfonyl group, leading to an activated intermediate. |

Esterification and Other Reactions of the Phenolic Hydroxyl Group

The reaction with acylating agents such as acetic anhydride (B1165640), typically in the presence of a base or catalyst, would likely lead to the formation of the corresponding acetate (B1210297) ester. The reaction conditions can influence the efficiency of this transformation. For instance, the use of a stronger acylating agent or a more effective catalyst could enhance the reaction rate and yield.

Table 1: Postulated Esterification of Salicylamide, 5-allyl-3-methyl-

| Reactant | Reagent | Catalyst/Conditions | Predicted Product |

| Salicylamide, 5-allyl-3-methyl- | Acetic Anhydride | Pyridine, room temperature | 2-acetoxy-5-allyl-3-methylbenzamide |

| Salicylamide, 5-allyl-3-methyl- | Benzoyl Chloride | Sodium Hydroxide, Schotten-Baumann conditions | 2-(benzoyloxy)-5-allyl-3-methylbenzamide |

It is important to note that the reactivity of the phenolic hydroxyl group is tempered by the presence of the adjacent amide group, which can influence the acidity of the phenol and its nucleophilicity.

Allylic Substitutions and Oxidation Reactions of the Allyl Moiety

The allyl group is another focal point of reactivity in the Salicylamide, 5-allyl-3-methyl- molecule. This unsaturated side chain is susceptible to both substitution and oxidation reactions.

Allylic Substitutions:

The allylic position is activated for substitution reactions, often proceeding via radical or transition-metal-catalyzed pathways. For example, palladium-catalyzed allylic substitution is a well-established method for forming new carbon-carbon or carbon-heteroatom bonds. In the context of Salicylamide, 5-allyl-3-methyl-, this could be exploited to introduce a variety of functional groups at the allylic carbon.

Oxidation Reactions:

The double bond of the allyl group is prone to oxidation. Treatment with oxidizing agents such as potassium permanganate (B83412) or osmium tetroxide would be expected to yield a diol. Under stronger oxidative conditions, cleavage of the double bond could occur, leading to the formation of an aldehyde or a carboxylic acid. The specific outcome would be highly dependent on the choice of oxidant and the reaction conditions.

Table 2: Hypothetical Reactions of the Allyl Group

Influence of Reaction Conditions on Reactivity and Selectivity

The reaction conditions play a critical role in directing the outcome of chemical transformations involving Salicylamide, 5-allyl-3-methyl-. The choice of solvent, temperature, catalyst, and the nature of the reactants can all influence the reactivity of the different functional groups and the selectivity of the reaction.

For instance, in electrophilic aromatic substitution reactions, the electron-donating hydroxyl and methyl groups would direct incoming electrophiles to the ortho and para positions relative to the hydroxyl group. However, the steric hindrance from the existing substituents would likely favor substitution at the less hindered position. The reaction conditions could be tuned to favor one isomer over another.

In reactions involving both the phenolic hydroxyl and the allyl group, chemoselectivity becomes a key consideration. For example, protecting the phenolic hydroxyl group as an ether or ester prior to performing reactions on the allyl group could be a necessary synthetic strategy to avoid unwanted side reactions. The choice of protecting group and the conditions for its introduction and removal would be crucial for the success of such a synthetic sequence.

Advanced Spectroscopic and Analytical Characterization for Research on Salicylamide, 5 Allyl 3 Methyl

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

A ¹H NMR spectrum of Salicylamide (B354443), 5-allyl-3-methyl- would provide crucial information on the number of different types of protons, their electronic environments, and their proximity to other protons. Analysis of chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would allow for the assignment of each proton to its specific position in the molecule.

Expected Proton Signals:

Aromatic Protons: Signals corresponding to the protons on the benzene (B151609) ring.

Allyl Group Protons: Distinct signals for the vinyl and methylene (B1212753) protons of the allyl group.

Methyl Group Protons: A signal corresponding to the methyl group attached to the ring.

Amide Protons (-CONH₂): Signals for the two protons of the primary amide group.

Hydroxyl Proton (-OH): A signal for the phenolic hydroxyl group.

A data table detailing these expected signals would be presented here if the spectral data were available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments in Salicylamide, 5-allyl-3-methyl-. The chemical shifts of the carbon signals would indicate the type of carbon atom (e.g., aromatic, aliphatic, carbonyl).

Expected Carbon Signals:

Aromatic Carbons: Signals for the six carbons of the benzene ring.

Allyl Group Carbons: Signals for the three carbons of the allyl group.

Methyl Group Carbon: A signal for the carbon of the methyl group.

Carbonyl Carbon (-C=O): A characteristic downfield signal for the amide carbonyl carbon.

A data table of expected ¹³C NMR chemical shifts would be provided here if the information were accessible.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum.

For Salicylamide, 5-allyl-3-methyl-, the IR spectrum would be expected to show absorption bands corresponding to:

O-H stretch: From the phenolic hydroxyl group.

N-H stretch: From the primary amide group.

C=O stretch: From the amide carbonyl group.

C=C stretch: From the aromatic ring and the allyl group.

C-H stretch: From the aromatic, vinyl, and aliphatic portions of the molecule.

A table summarizing the expected IR absorption bands and their corresponding functional groups would be included in this section.

Mass Spectrometry (MS) for Molecular Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides information about the structure through analysis of fragmentation patterns. The mass spectrum of Salicylamide, 5-allyl-3-methyl- would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would offer insights into the connectivity of the molecule.

A data table listing the expected mass-to-charge ratios (m/z) of the molecular ion and key fragments would be presented here.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating, identifying, and quantifying the components of a mixture. They are also crucial for the purification of compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of a compound and for its isolation from reaction mixtures or natural sources. An HPLC method for Salicylamide, 5-allyl-3-methyl- would specify the type of column, mobile phase composition, flow rate, and detection wavelength used to achieve optimal separation. The retention time would be a key identifier for the compound under the specified conditions.

Details of a suitable HPLC method, including a data table of chromatographic parameters, would be provided if such a method had been published.

While the structural framework for the analysis of Salicylamide, 5-allyl-3-methyl- is well-defined by standard analytical techniques, the absence of specific, publicly available data for this particular compound precludes the generation of a detailed and scientifically rigorous article as requested. Further experimental research would be required to produce the necessary spectroscopic and chromatographic data for a comprehensive characterization.

Gas Chromatography (GC)

Gas chromatography (GC) serves as a fundamental analytical technique for the separation and analysis of volatile and semi-volatile compounds. In the context of research on Salicylamide, 5-allyl-3-methyl-, GC is instrumental for purity assessment, identification of isomers, and quantification in various matrices. The successful analysis of this compound by GC often necessitates derivatization to enhance its volatility and thermal stability, given the presence of polar functional groups (a phenolic hydroxyl and an amide group).

General Principles and Considerations

The analysis of Salicylamide, 5-allyl-3-methyl- by gas chromatography involves partitioning the analyte between a stationary phase, typically a high-boiling point liquid coated on an inert solid support within a capillary column, and a mobile phase, which is an inert gas such as helium, nitrogen, or hydrogen. nih.govoup.com The separation is based on the differential affinities of the compound for the stationary phase. Compounds with higher volatility and lower affinity for the stationary phase elute from the column faster, resulting in shorter retention times.

For a substituted salicylamide like 5-allyl-3-methyl-salicylamide, direct analysis can be challenging due to the potential for thermal degradation and peak tailing caused by the polar hydroxyl and amide groups. researchgate.net These groups can engage in hydrogen bonding, leading to poor chromatographic performance. research-solution.com To mitigate these issues, derivatization is a common and often necessary sample preparation step. jfda-online.com

Derivatization Techniques

Derivatization chemically modifies the analyte to a less polar and more volatile form, making it more amenable to GC analysis. research-solution.comyoutube.com Common derivatization strategies for compounds containing hydroxyl and amide functionalities include silylation, acylation, and alkylation. researchgate.netresearch-solution.com

Silylation: This is a widely used technique where the active hydrogen in the hydroxyl and amide groups is replaced by a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. The resulting TMS-derivatives of Salicylamide, 5-allyl-3-methyl- would exhibit significantly increased volatility and improved peak shape.

Acylation: This method involves the introduction of an acyl group, typically using reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride. Acylation effectively caps (B75204) the polar functional groups, reducing their polarity and improving chromatographic behavior.

Alkylation: This technique introduces an alkyl group, such as a methyl or ethyl group, to the active hydrogen sites. While less common for both hydroxyl and amide groups simultaneously, it can be an effective strategy.

The choice of derivatization reagent and reaction conditions (e.g., temperature, reaction time) must be optimized to ensure complete derivatization and avoid the formation of byproducts. youtube.com

Typical GC Configuration and Research Findings

A standard gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) would be suitable for the analysis. An MS detector offers the significant advantage of providing structural information, aiding in the unequivocal identification of the analyte and any related impurities.

The table below outlines a plausible set of GC-MS parameters for the analysis of derivatized Salicylamide, 5-allyl-3-methyl-.

| Parameter | Specification | Purpose |

| GC System | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) | Separation and identification of the analyte. |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides high-resolution separation. |

| Stationary Phase | 5% Phenyl-95% Dimethylpolysiloxane | A versatile, mid-polarity phase suitable for a wide range of analytes. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. nih.govoup.com |

| Flow Rate | 1.0 - 1.5 mL/min | Optimal flow for efficient separation. |

| Injection Mode | Split/Splitless | Allows for the introduction of a small, precise amount of sample. |

| Injector Temperature | 250 - 280 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | Initial temp: 100-150°C, hold for 1-2 min, ramp at 10-20°C/min to 280-300°C, hold for 5-10 min | Temperature gradient to separate compounds with different boiling points. |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data for identification. |

| MS Ionization | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns. |

| MS Scan Range | 50 - 500 amu | Covers the expected mass range of the derivatized analyte and its fragments. |

In a hypothetical research scenario, the analysis of a derivatized sample of Salicylamide, 5-allyl-3-methyl- using the parameters above would yield a chromatogram with a distinct peak at a specific retention time. The mass spectrum of this peak would be expected to show a molecular ion corresponding to the derivatized molecule and a characteristic fragmentation pattern. For instance, the mass spectrum of the TMS-derivative would likely show fragments resulting from the loss of methyl groups and the TMS moiety, which can be used to confirm the structure of the original molecule. youtube.com

Investigation of Biological and Biochemical Mechanisms of Action

Enzyme Inhibition Studies

Salicylamide (B354443) derivatives have demonstrated inhibitory effects on several key enzymes implicated in inflammation, cancer, and neurodegenerative diseases.

A series of novel salicylamide derivatives have been synthesized and assessed for their potential as multifunctional agents in the treatment of Alzheimer's disease. nih.gov In vitro studies have shown that many of these derivatives act as selective inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov The cholinergic hypothesis of Alzheimer's disease suggests that a deficit in acetylcholine is a key factor in the cognitive decline associated with the condition. nih.gov By inhibiting AChE, these compounds can increase the levels of acetylcholine in the brain, potentially offering therapeutic benefits. nih.gov

One particular study highlighted a salicylamide derivative, compound 15b, which demonstrated significant inhibitory activity against both rat and electric eel AChE, with IC50 values of 10.4 μM and 15.2 μM, respectively. nih.gov Furthermore, conjugates of amiridine and salicylic (B10762653) derivatives have also been shown to be potent inhibitors of both acetylcholinesterase and butyrylcholinesterase (BChE). nih.gov The inhibitory activity of these conjugates was found to be influenced by the length of the alkylene spacer, with longer spacers generally leading to increased potency against BChE. nih.gov

| Compound/Derivative Class | Target Enzyme | IC50 Value | Source |

| Salicylamide Derivative (15b) | Rat Acetylcholinesterase | 10.4 μM | nih.gov |

| Salicylamide Derivative (15b) | Electric Eel Acetylcholinesterase | 15.2 μM | nih.gov |

| Amiridine-Salicylamide Conjugates | Acetylcholinesterase | 0.265−4.24 μM | nih.gov |

| Amiridine-Salicylamide Conjugates | Butyrylcholinesterase | 0.01−0.64 μM | nih.gov |

This table presents the inhibitory concentrations (IC50) of various salicylamide derivatives against cholinesterase enzymes.

Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov The inhibition of COX enzymes is a well-established mechanism for anti-inflammatory drugs. nih.gov Research into salicylamide derivatives has revealed their potential to inhibit these enzymes.

Specifically, a series of 5-aminosalicylamide derivatives have been synthesized and evaluated as dual inhibitors of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. This dual inhibition is considered advantageous as it can block two major pathways of inflammation.

The epidermal growth factor receptor (EGFR) is a protein kinase that plays a crucial role in cell growth and proliferation. Overexpression or mutation of EGFR is a common feature in many types of cancer, making it a significant target for anti-cancer therapies. While direct studies on 5-allyl-3-methyl-salicylamide are not available, research on other chemical classes of EGFR inhibitors provides insight into the mechanisms of action.

EGFR inhibitors are broadly categorized into two classes: monoclonal antibodies that target the extracellular domain and small molecule tyrosine kinase inhibitors (TKIs) that target the intracellular catalytic domain. These inhibitors work by blocking the signaling pathways that lead to tumor growth and progression. The development of salicylamide derivatives with EGFR inhibitory activity could represent a promising avenue for cancer therapy.

Isocitrate lyase (ICL) is a key enzyme in the glyoxylate (B1226380) cycle, which is essential for the survival of certain pathogenic microorganisms, including fungi and bacteria, particularly during infection when they rely on fatty acids as a carbon source. The absence of this enzyme in humans makes it an attractive target for the development of novel antimicrobial agents.

Studies on various compounds have identified inhibitors of ICL, although the development of clinically viable drugs has been hampered by issues of toxicity and off-target effects. The investigation of salicylamide derivatives as potential ICL inhibitors could lead to the discovery of new antimicrobial agents with a favorable safety profile. Research into the interaction of other proteins with ICL in pathogens like Paracoccidioides lutzii has revealed a complex network of interactions within the energetic metabolism, suggesting that targeting ICL could have wide-ranging effects on the pathogen's viability.

Antimicrobial Activity Mechanisms

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Salicylamide derivatives have shown promise in this area, with studies exploring their mechanisms of action against various pathogens.

The effectiveness of such compounds can be influenced by their physicochemical properties, such as lipophilicity, and the specific composition of the bacterial membrane. For instance, the charge of the bacterial cell surface can play a role in the interaction with the antimicrobial agent. Some compounds may also be able to traverse the cell membrane and interact with intracellular targets to exert their antibacterial effects.

Mechanisms of Antifungal Activity

Salicylamide derivatives are part of a larger group of phytochemicals recognized for their antifungal properties. The primary antifungal action of many such compounds, including phenolics, involves the disruption of the fungal cell membrane. e-jmi.org This is often achieved by interacting with ergosterol, a vital component for maintaining membrane integrity. e-jmi.org By compromising the membrane, these compounds can lead to increased permeability, leakage of cellular contents, and ultimately, cell lysis. e-jmi.org

Furthermore, phenolic compounds can inflict damage on fungal membranes, interfere with mitochondrial function by inhibiting electron transport enzymes, and disrupt essential cellular processes like cell wall construction and division. e-jmi.org Phytochemicals such as alkaloids, flavonoids, terpenoids, and saponins (B1172615) also contribute to antifungal effects by targeting cell walls, membranes, and various metabolic pathways. e-jmi.org Some salicylamide derivatives, like niclosamide (B1684120), are known to suppress oxidative phosphorylation and stimulate adenosine (B11128) triphosphatase activity in the mitochondria of target organisms. nih.gov Another derivative, nitazoxanide (B1678950), acts as an uncoupler, disrupting membrane potential and pH homeostasis. nih.gov

Inhibition of Photosynthetic Electron Transport by Related Compounds

While direct studies on 5-allyl-3-methyl-salicylamide are unavailable, research on the parent compound, salicylic acid (SA), provides insight into how related molecules can interfere with photosynthesis. SA has been shown to affect leaf photosynthesis by inducing the closure of stomata and by slowing down the electron transport chain, particularly at Photosystem II (PS II). nih.govcas.cz The effect on PS II appears to be more pronounced than on Photosystem I (PS I). nih.govcas.cz

Interestingly, the impact of SA on PS II charge separation and stabilization is less significant in isolated thylakoid membranes compared to whole leaves. This suggests that the inhibitory effect of SA on PS II is likely indirect and differs from the mechanism of phenolic herbicides. nih.gov High concentrations of SA can lead to a decrease in the maximal and effective quantum yields of both PSII and PSI. cas.cz The use of specific inhibitors is a key method for elucidating the mechanisms of the photosynthetic electron transport chain. redalyc.org For example, phenanthroline inhibits this process by competitively displacing the secondary quinone acceptor QB from its binding site on the D1-protein. redalyc.org

Disruption of Cellular Proton Gradients by Related Compounds

Salicylic acid and its derivatives can act as protonophores, which are molecules that can shuttle protons across a lipid membrane, thereby dissipating the proton motive force. nih.gov This action leads to a collapse of the proton gradient across cellular membranes. nih.gov For instance, at concentrations higher than 0.1mM, salicylic acid induces a rapid, dose-dependent membrane hyperpolarization and alters proton secretion in the pulvinar cells of Mimosa pudica. nih.gov

This disruption of the proton gradient is not due to an effect on H+-ATPase catalytic activity but rather a direct action at the membrane level. nih.gov The dissipation of the proton motive force impairs membrane functions that rely on it. nih.gov Similarly, the salicylamide derivative nitazoxanide has been shown to disrupt membrane potential and pH homeostasis in Mycobacterium tuberculosis by acting as an uncoupler. nih.gov The ability of salicylic acid to increase the proton permeability of membranes is thought to be a primary reason for its inhibitory effect on cell proliferation. researchgate.net

Receptor Binding and Functional Activity Profiling (based on analogous salicylamide derivatives)

Analogous salicylamide derivatives, particularly those incorporating an arylpiperazine moiety, have been extensively studied for their interactions with various neurotransmitter receptors, showing potential for the treatment of central nervous system disorders. uj.edu.plnih.gov

Serotonin (B10506) Receptor Interactions (e.g., 5-HT1A, 5-HT7, 5-HT2A)

Many long-chain arylpiperazine derivatives of salicylamide are potent ligands for serotonin receptors. nih.gov The affinity for these receptors can be modulated by the specific chemical structure of the salicylamide moiety. For example, studies have shown that for a given arylpiperazine, the binding affinities for 5-HT1A and 5-HT7 receptors can vary significantly based on the substitution pattern. researchgate.net

A novel arylpiperazine derivative of salicylamide, JJGW07, demonstrated high affinity for the 5-HT1A receptor, moderate affinity for the 5-HT7 receptor, and weak affinity for the 5-HT2A receptor. uj.edu.pl Functionally, this compound acted as an antagonist at all three of these serotonin receptors. uj.edu.pl The blockade of 5-HT2A receptors and antagonism at 5-HT7 receptors are associated with potential antidepressant and antipsychotic effects. uj.edu.pl

Table 1: Functional Activity of Salicylamide Derivative JJGW07 at Serotonin Receptors

| Receptor | Functional Activity |

| 5-HT1A | Antagonist |

| 5-HT2A | Weak Antagonist |

| 5-HT7 | Weak Antagonist |

| Data derived from a study on the novel arylpiperazine derivative of salicylamide, JJGW07. uj.edu.pl |

Dopamine (B1211576) Receptor Interactions (e.g., D2)

Salicylamide derivatives have also been developed as selective ligands for dopamine D2 receptors. nih.govnih.gov Raclopride, a compound from the salicylamide series, exhibits high affinity for dopamine D2 receptors (Kd = 1 nM in rat striatum) with significantly lower affinity for other receptors. nih.gov

Another salicylamide derivative, JJGW07, showed moderate affinity for D2 receptors and functioned as a strong antagonist at this site. uj.edu.pl The iodinated salicylamide NCQ 298 displays a tenfold higher affinity for dopamine D2 receptors compared to other related compounds and binds to a single site with a KD of 19 pM. nih.gov The binding of this ligand is reversible. nih.gov

Table 2: Binding Affinity of Select Salicylamide Derivatives for Dopamine D2 Receptors

| Compound | Binding Affinity (Kd) | Receptor |

| Raclopride | 1 nM | Dopamine D2 |

| NCQ 298 | 19 pM | Dopamine D2 |

| Data sourced from studies on specific salicylamide derivatives. nih.govnih.gov |

Interaction with Other Biomolecules

The interactions of salicylamide and its derivatives extend beyond the receptors discussed above. Salicylamide itself can interact with a wide range of biomolecules, potentially affecting their excretion rates and leading to altered serum levels. For example, it may decrease the excretion rate of drugs like abacavir, ampicillin, and baclofen. drugbank.com

Some salicylamide derivatives have been investigated as inhibitors of the STAT3 signaling pathway, which is implicated in cancer. nih.gov By inhibiting STAT3 phosphorylation, these compounds can induce apoptosis in cancer cells. nih.gov Furthermore, peptide derivatives of salicylamide have been explored for their therapeutic potential, including the inhibition of human platelet aggregation and quorum sensing in pathogenic bacteria. nih.gov Novel arylpiperazine derivatives of salicylamide have also demonstrated high to moderate affinity for α1-adrenergic receptors, which is linked to their observed hypotensive properties. mdpi.com

Binding to Nucleic Acid Base Derivatives

While direct studies on the interaction between 5-allyl-3-methyl-salicylamide and nucleic acid base derivatives are not available in the current scientific literature, the potential for such binding can be inferred from the behavior of similar molecular structures. Salicylamide derivatives, as a class of compounds, have been investigated for their broad-spectrum antiviral activities, which often involve interactions with viral nucleic acids or proteins that bind to them. nih.gov

For instance, studies on other aromatic amides, such as dansylamide (B1669799) derivatives, have demonstrated the ability to bind to double-stranded nucleic acids. rsc.org These interactions can be complex, sometimes showing a two-phase binding process. rsc.org An initial interaction at very low concentrations may be followed by a second phase characterized by changes in fluorescence and spectral properties, suggesting an intercalation mechanism where the molecule inserts itself between the base pairs of the nucleic acid. rsc.org The affinity for this type of binding can be significant, with association constants reaching up to 5 x 10⁵ M⁻¹. rsc.org

The structure of 5-allyl-3-methyl-salicylamide, with its planar aromatic ring, is conducive to intercalative binding with DNA or RNA. The allyl and methyl groups would influence the hydrophobicity and steric profile of the molecule, potentially affecting the specificity and strength of its interaction with nucleic acid bases. Further research, such as fluorescence spectroscopy, circular dichroism, and molecular modeling, would be necessary to determine the precise nature and affinity of 5-allyl-3-methyl-salicylamide's binding to nucleic acid derivatives.

Interaction with Riboflavin (B1680620) and Other Co-factors

The interaction of salicylamide and its derivatives with essential co-factors like riboflavin (Vitamin B2) is an area of interest due to the potential for interference with cellular metabolic processes. Riboflavin is a precursor for flavin mononucleotide (FMN) and flavin-adenine dinucleotide (FAD), co-factors crucial for a multitude of enzymatic redox reactions.

Spectroscopic studies have demonstrated that salicylamide can form hydrogen-bonded complexes with riboflavin derivatives in nonpolar solvents. nih.gov The interaction primarily involves the N-3 proton and the C-2 carbonyl oxygen of the isoalloxazine ring of riboflavin and the amide protons and carbonyl oxygen of salicylamide. nih.gov This complex formation leads to noticeable changes in the absorption spectra of riboflavin. nih.gov

While the binding between salicylamide and riboflavin is considered weaker than that of salicylic acid, the formation of such a complex suggests that 5-allyl-3-methyl-salicylamide could also interact with riboflavin. The 3-methyl and 5-allyl substituents on the salicylamide ring would likely modify the electronic and steric properties, which in turn would influence the association constant of the complex. The table below, derived from studies on the parent compound salicylamide, illustrates the type of interaction that could be anticipated.

| Interacting Molecules | Type of Interaction | Observed Effect |

| Salicylamide and Riboflavin derivative | 1:1 cyclic hydrogen-bonded dimer | Changes in absorption spectra |

A solid-phase enzyme-linked competitive binding assay for riboflavin has been developed, which relies on the competition between riboflavin and its analogs for binding sites on a riboflavin-binding protein. nih.gov The selectivity of this assay is based on the known association constants of the binding protein with various flavin analogs. nih.gov Such an assay could be adapted to quantify the binding affinity of 5-allyl-3-methyl-salicylamide to riboflavin-binding proteins, providing insight into its potential to disrupt riboflavin-dependent pathways.

Studies on Binding to Proteins (e.g., Enzymes, Serum Albumin)

The interaction of small molecules with proteins is fundamental to their pharmacokinetic and pharmacodynamic properties. For 5-allyl-3-methyl-salicylamide, binding to enzymes and transport proteins like serum albumin would be critical determinants of its biological activity.

Enzyme Inhibition:

Salicylamide derivatives have been shown to possess inhibitory activity against various enzymes. For example, a range of salicylamide derivatives have been identified as potent inhibitors of the Hepatitis B virus (HBV) core protein, which is essential for viral replication. nih.govrsc.org These studies reveal that substitutions on the salicylamide core can significantly impact the inhibitory potency. nih.govrsc.org For instance, certain di-substituted salicylamides have demonstrated strong anti-HBV activity with IC₅₀ values in the sub-micromolar range. rsc.org

The following table presents the inhibitory activity of some salicylamide derivatives against HBV replication, which serves as an example of their potential as enzyme inhibitors.

| Compound | Substituents | Anti-HBV Activity (IC₅₀, µM) |

| Compound 50 | 4'-Br aniline | 0.52 |

| Compound 56 | 3,5-dibromo | 0.47 |

Data from a study on salicylamide derivatives as potent HBV inhibitors. rsc.org

These findings suggest that 5-allyl-3-methyl-salicylamide could also exhibit inhibitory effects on specific enzymes, with the allyl and methyl groups playing a key role in the binding affinity and selectivity.

Binding to Serum Albumin:

Serum albumin is the most abundant protein in blood plasma and acts as a transport vehicle for numerous endogenous and exogenous compounds, including many drugs. nih.gov The binding of a drug to serum albumin affects its distribution, free concentration, and half-life in the body. nih.gov Salicylic acid, a related compound, is known to bind to serum albumin. nih.gov Studies have identified specific binding sites on human serum albumin (HSA), such as Sudlow site I, where salicylic acid can bind. nih.gov

The affinity of a drug for albumin is influenced by its physicochemical properties, such as hydrophobicity and charge. The 5-allyl and 3-methyl groups of 5-allyl-3-methyl-salicylamide would increase its lipophilicity compared to the parent salicylamide, which could lead to stronger binding to the hydrophobic pockets within the albumin molecule. High-performance affinity chromatography and molecular docking are common methods used to study these interactions and determine binding affinities. mdpi.com While specific binding data for 5-allyl-3-methyl-salicylamide is not available, the extensive research on the binding of other non-steroidal anti-inflammatory drugs (NSAIDs) and salicylates to serum albumin provides a strong basis for predicting that this compound would also bind to albumin, thereby influencing its bioavailability and duration of action.

Computational Chemistry and Molecular Modeling Studies of Salicylamide, 5 Allyl 3 Methyl

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Binding Affinity and Binding Modes

No studies predicting the binding affinity or specific binding modes of Salicylamide (B354443), 5-allyl-3-methyl- with any protein target have been published. Such research would theoretically involve docking the compound into the active sites of various enzymes or receptors to estimate the strength of the interaction (binding affinity) and to visualize the three-dimensional pose of the molecule within the binding site.

Identification of Key Amino Acid Residues for Interaction

Without molecular docking simulations, the key amino acid residues that would be crucial for the interaction of Salicylamide, 5-allyl-3-methyl- with any potential protein targets remain unidentified. This type of analysis would typically pinpoint specific hydrogen bonds, hydrophobic interactions, or other intermolecular forces that stabilize the ligand-protein complex.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to understand the electronic properties of molecules, which govern their structure, stability, and reactivity. There is currently no available research detailing the electronic structure or reactivity profile of Salicylamide, 5-allyl-3-methyl- based on these methods.

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Dynamics

Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time. No MD simulation studies have been performed for Salicylamide, 5-allyl-3-methyl-, either in isolation to understand its conformational flexibility or in complex with a protein to study the dynamics and stability of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. As there are no published biological activity data or a series of structurally related analogs that include Salicylamide, 5-allyl-3-methyl-, no QSAR models have been developed to predict its activity.

In Silico Prediction of Novel Biological Targets

In silico target prediction methods use computational algorithms to identify potential biological targets for a given small molecule. No studies have been published that apply these methods to Salicylamide, 5-allyl-3-methyl- to predict its potential mechanism of action or novel therapeutic applications.

Applications of Salicylamide, 5 Allyl 3 Methyl As Chemical Intermediates and Research Probes

Utility as a Building Block in Complex Organic Synthesis

The molecular architecture of Salicylamide (B354443), 5-allyl-3-methyl- makes it a valuable starting material, or building block, for the synthesis of more complex molecules. The presence of multiple reactive sites—the phenolic hydroxyl group, the amide functionality, the aromatic ring, and the terminal double bond of the allyl group—offers chemists a variety of handles for chemical modification.

The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can tailor the properties of the final product. The phenolic hydroxyl and amide groups can be alkylated, acylated, or used in coupling reactions to construct larger molecular frameworks. Furthermore, the allyl group is particularly useful for a range of transformations, including but not limited to:

Addition reactions: The double bond can readily participate in reactions such as hydrogenation, halogenation, and epoxidation.

Cross-coupling reactions: The allyl group can be utilized in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Rearrangement reactions: The Claisen rearrangement of the O-allylated precursor to Salicylamide, 5-allyl-3-methyl- is a key step in its synthesis and a classic example of how the allyl group can be used to introduce functionality at specific positions on the aromatic ring.

The strategic manipulation of these functional groups allows for the construction of diverse molecular scaffolds, which is a fundamental aspect of medicinal chemistry and materials science. The use of substituted methylarenes, such as the 3-methyl group in this compound, as versatile building blocks in organic synthesis has been a subject of extensive research, highlighting the potential for C-H functionalization to create novel chemical entities. nih.gov

Development of Novel Prodrugs and Analogs for Research Purposes

The development of prodrugs is a well-established strategy in medicinal chemistry to enhance the pharmaceutical properties of a biologically active compound. nih.govrsc.org Salicylamides, as a class of compounds, have been explored for the development of prodrugs. nih.gov The core structure of Salicylamide, 5-allyl-3-methyl- is amenable to modifications that could transform it into a prodrug.

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent. nih.gov This approach can be used to improve a drug's solubility, chemical stability, oral bioavailability, and to achieve site-specific delivery. rsc.orgresearchgate.net For instance, the phenolic hydroxyl or the amide nitrogen of Salicylamide, 5-allyl-3-methyl- could be esterified or otherwise modified to create a prodrug that releases the active salicylamide upon enzymatic or chemical cleavage in a target tissue.

Furthermore, the synthesis of analogs of Salicylamide, 5-allyl-3-methyl- is a crucial aspect of structure-activity relationship (SAR) studies. By systematically altering the substituents on the salicylamide scaffold (e.g., modifying the allyl group, changing the position or nature of the methyl group, or introducing new functional groups), researchers can probe the molecular interactions that govern the biological activity of this class of compounds. This iterative process of synthesis and biological evaluation is fundamental to the discovery of new therapeutic agents and research tools. nih.gov

| Prodrug Strategy | Potential Modification on Salicylamide, 5-allyl-3-methyl- | Intended Outcome | Reference |

| Improving Lipophilicity | Esterification of the phenolic hydroxyl group | Enhanced membrane permeability | researchgate.net |

| Improving Aqueous Solubility | Introduction of a polar functional group (e.g., phosphate) | Suitability for intravenous administration | rsc.org |

| Site-specific Delivery | Attachment of a targeting moiety | Increased concentration at the site of action | nih.gov |

Use as a Chemical Probe in Biochemical Pathway Elucidation

A chemical probe is a small molecule that is used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. youtube.com High-quality chemical probes are invaluable tools for understanding the complex signaling networks that operate within cells. youtube.com Salicylamide itself has been shown to act as an antagonist of the aryl hydrocarbon receptor (AhR), inhibiting signal transduction pathways. nih.gov This suggests that derivatives like Salicylamide, 5-allyl-3-methyl- could also be developed as specific modulators of cellular signaling.

The structural features of Salicylamide, 5-allyl-3-methyl- could be exploited to develop it into a chemical probe. For instance, the allyl group could be functionalized with a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to allow for the visualization and isolation of its cellular targets. Such a probe could be used in a variety of applications, including:

Target Identification: Identifying the specific proteins that the compound binds to within a cell.

Pathway Analysis: Determining how the compound affects specific signaling pathways.

Mechanism of Action Studies: Elucidating the molecular mechanism by which the compound exerts its biological effects.

The development and use of such probes would provide valuable insights into the biological roles of the targets of Salicylamide, 5-allyl-3-methyl- and could pave the way for the development of new therapeutic strategies.

Investigation in Agricultural Chemical Research (e.g., Plant Pathogen Resistance)

The salicylic (B10762653) acid pathway is a crucial component of the plant's defense system against pathogens, a phenomenon known as systemic acquired resistance (SAR). mdpi.com Exogenous application of salicylic acid or its derivatives can induce this defense response, making them attractive candidates for the development of new plant protection agents. mdpi.com

Recent research has focused on repurposing salicylamides for their potential to combat phytopathogenic bacteria. nih.gov Studies have shown that certain salicylamide derivatives exhibit significant antibacterial activity against various plant pathogens. nih.gov For example, the salicylanilide (B1680751) oxyclozanide (B1678079) has demonstrated potent effects against Xanthomonas oryzae, the causative agent of bacterial leaf blight in rice. nih.gov

Given its structural similarity to other biologically active salicylamides, Salicylamide, 5-allyl-3-methyl- is a promising candidate for investigation in agricultural chemical research. Its potential to modulate plant defense responses or to directly inhibit the growth of plant pathogens warrants further exploration. Research in this area could lead to the development of novel, effective, and potentially more environmentally friendly strategies for crop protection.

| Salicylamide Derivative | Target Pathogen | Observed Effect | Reference |

| Oxyclozanide | Xanthomonas oryzae | Antibacterial activity, induction of plant defense enzymes | nih.gov |

| Niclosamide (B1684120) | Various | Anthelmintic, potential for repurposing | researchgate.net |

Q & A

Q. Key Factors :

- Buffer Ionic Strength : Maintain 0.2 M to minimize ionic interference .

- Temperature Control : Conduct experiments at 25°C or 37°C (±0.5°C) to mimic physiological conditions .

- Validation : Cross-check log P values with computational tools (e.g., CSlogP), but note discrepancies up to 25% with other software .

Advanced: How does 5-allyl-3-methylsalicylamide modulate melanogenesis in B16F1 melanoma cells?

Q. Mechanistic Insights :

- Dose-Dependent Effects : At 250–1,000 µM, it enhances melanin synthesis (up to 170 pg/cell) without cytotoxicity, but suppresses proliferation at ≥500 µM via G1-phase cell cycle arrest .

- Tyrosinase Regulation : Increases diphenolase activity (145% at 1,000 µM) but slightly inhibits monophenolase. Use DOPA staining and qRT-PCR to confirm intracellular tyrosinase activation and mRNA upregulation .

Experimental Design : - Treat cells for 48–72 hrs; quantify melanin via NaOH solubilization and spectrophotometry.

- Validate protein expression via Western blotting (e.g., tyrosinase, TRP-1/TRP-2) .

Advanced: How to address discrepancies in tyrosinase activity assays (monophenolase vs. diphenolase)?

Conflict Resolution :

The compound’s biphasic effects stem from allosteric modulation or competitive inhibition depending on substrate (L-tyrosine vs. L-DOPA).

Methodological Steps :

- Perform enzyme kinetics (Km/Vmax analysis) with purified tyrosinase.

- Compare activity in cell lysates vs. isolated enzyme to differentiate direct vs. gene-mediated effects .

Basic: What analytical methods are suitable for quantifying 5-allyl-3-methylsalicylamide in complex matrices?

Q. Recommended Techniques :

- HPLC-UV : Use C18 columns with mobile phases adjusted to pH 3–4 for optimal peak resolution.

- Multivariate Calibration (PLS) : For simultaneous quantification with other actives (e.g., paracetamol), achieving RSD <3.5% .

Validation : Include recovery studies (spiked samples) and stability testing under varying pH/temperature .

Advanced: How to design dissolution studies for 5-allyl-3-methylsalicylamide in polymer-based delivery systems?

Q. Matrix Considerations :

- Carrageenan/Capsule Interactions : Hydrogen bonding with polymers (e.g., κ-carrageenan) slows dissolution. Use USP apparatus with pH 1.2–6.8 buffers to simulate gastrointestinal conditions .

- Data Interpretation : Apply first-order or Higuchi models to dissolution profiles. Monitor ionic strength effects on release kinetics .

Basic: What statistical methods are appropriate for analyzing pH-dependent solubility/partitioning data?

Q. Protocol :

- One-Way ANOVA : Test significance of pH effects (α = 0.05).

- Post-Hoc LSD Tests : Identify pairwise differences (e.g., pH 4 vs. 5 shows no significance, but pH 7–10 does) .

Advanced: How to predict environmental fate (e.g., biodegradation, soil mobility) of 5-allyl-3-methylsalicylamide?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.